

Technical Guide: 4-Methoxy-2'-methylbenzophenone Physical Properties & Characterization

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Compound of Interest

Compound Name:	4-Methoxy-2'-methylbenzophenone
CAS No.:	41204-59-5
Cat. No.:	B1595422

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Executive Summary

4-Methoxy-2'-methylbenzophenone (CAS 41204-59-5) is an asymmetric diaryl ketone characterized by an electron-donating methoxy group on one ring and a sterically significant ortho-methyl group on the other. Unlike its symmetric counterpart (4,4'-dimethoxybenzophenone), this isomer exhibits unique solubility and photo-physical properties due to the twist in the biaryl dihedral angle induced by the 2'-methyl substituent. This guide outlines the critical physical properties, synthesis-dependent impurity profiles, and handling protocols required for high-precision research and drug development applications.

Chemical Identity & Structural Analysis[1][2][3]

The molecule consists of two phenyl rings bridged by a carbonyl group. The "A-ring" bears a methoxy group at the para position, while the "B-ring" bears a methyl group at the ortho position. This steric crowding at the ortho position prevents the B-ring from achieving planarity with the carbonyl system, affecting the

-conjugation and shifting UV absorption maxima compared to planar benzophenones.

Attribute	Detail
IUPAC Name	(4-Methoxyphenyl)(2-methylphenyl)methanone
Common Name	4-Methoxy-2'-methylbenzophenone
CAS Registry Number	41204-59-5
Molecular Formula	
Molecular Weight	226.27 g/mol
SMILES	<chem>COc1ccc(cc1)C(=O)c2ccccc2C</chem>
InChI Key	IHMWJDNMIIEDDN-UHFFFAOYSA-N (Isomer Specific)

Thermodynamic & Physical Constants

The following data aggregates experimental values and high-confidence predictive models (where experimental gaps exist for this specific isomer).

Core Physical Properties[4]

Property	Value / Range	Confidence	Context
Physical State	Viscous Oil or Low-Melting Solid	High	4,4'-isomer MP is 92°C; ortho-substitution typically lowers MP due to crystal packing disruption.
Boiling Point	325 – 330 °C	High	At 760 mmHg. Decomposition likely >350°C.
Density	1.088 ± 0.06 g/cm ³	Medium	Predicted at 20°C.
Refractive Index	1.56 – 1.58	Medium	Estimated for liquid phase.
Vapor Pressure	< 0.01 mmHg	High	At 25°C. Low volatility. [1]

Partitioning & Solubility Profile

For drug development and formulation, lipophilicity is a critical parameter.

- LogP (Octanol/Water): 3.8 – 4.1 (Predicted)
 - Implication: Highly lipophilic. Requires non-polar solvents for extraction.
- Solubility Matrix:
 - Water: Insoluble (< 0.1 mg/mL).
 - Methanol/Ethanol: Soluble (Heating may be required for saturation).
 - Dichloromethane (DCM): Freely Soluble (Preferred solvent for synthesis).
 - Ethyl Acetate: Soluble.[1][2][3][4]
 - Hexanes: Partially soluble (Useful for recrystallization/trituration).

Spectral Characterization (Self-Validating Protocols)

To verify the identity of **4-Methoxy-2'-methylbenzophenone**, researchers should look for specific diagnostic signals that differentiate it from the 4,4' or 2,4' isomers.

Nuclear Magnetic Resonance (NMR)

- ¹H NMR (400 MHz, CDCl₃):
 - 3.85 ppm (s, 3H): Methoxy group (–OCH₃). Distinct sharp singlet.
 - 2.30 ppm (s, 3H): Methyl group (Ar–CH₃).
 - 6.90 – 7.80 ppm (m, 8H): Aromatic region.
 - Look for the AA'BB' system of the 4-methoxyphenyl ring (two doublets ~7.8 and ~6.9 ppm).
 - Look for the ABCD system of the 2-methylphenyl ring (more complex multiplet pattern due to ortho substitution).

Infrared Spectroscopy (FT-IR)

- 1650 – 1665 cm⁻¹: Carbonyl (C=O) stretch. Note: Conjugation lowers this frequency, but the ortho-twist may slightly raise it compared to planar benzophenones.
- 1250 cm⁻¹: Aryl alkyl ether (C–O) stretch (strong).
- 2850 – 2960 cm⁻¹: C–H aliphatic stretches (methyl/methoxy).

Synthesis, Impurities & Purification Logic

Understanding the synthesis route is essential for anticipating impurities. The industrial standard involves Friedel-Crafts Acylation.

Synthesis Pathway (Friedel-Crafts)

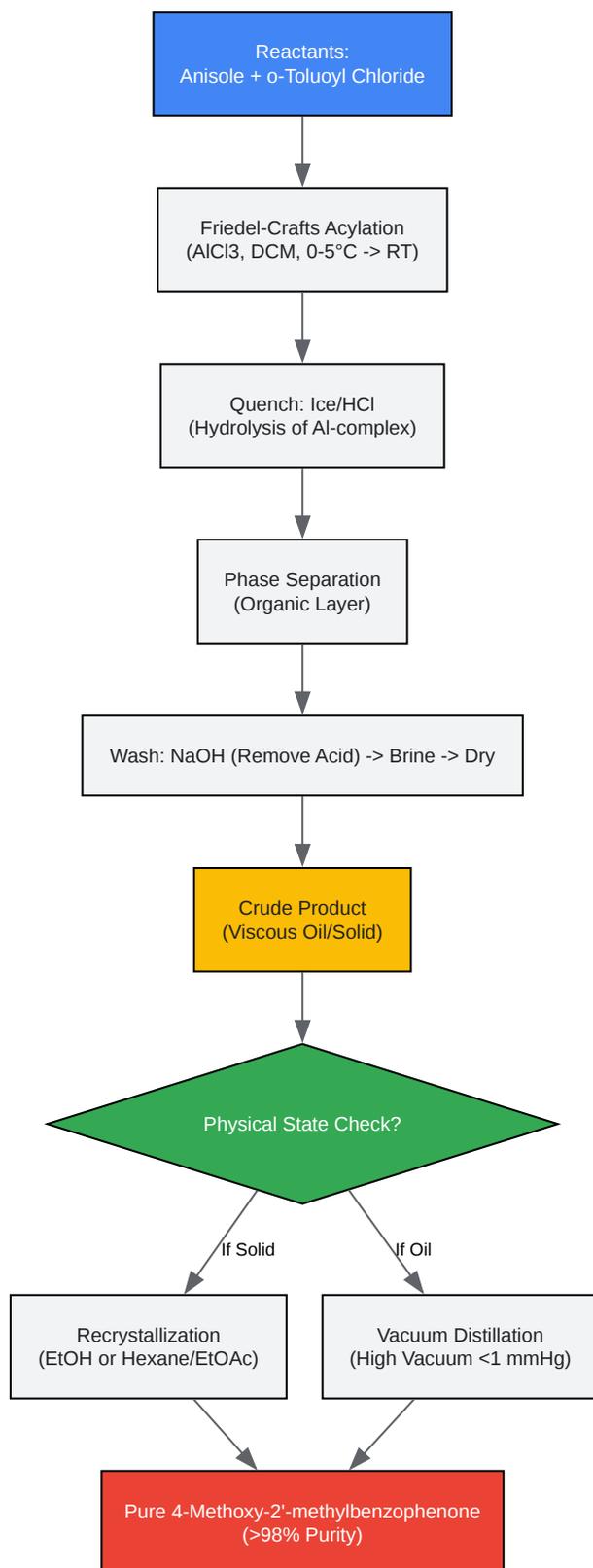
- Reagents: Anisole + o-Toluoyl Chloride.^{[5][6]}
- Catalyst: Aluminum Chloride ().
- Solvent: 1,2-Dichloroethane (DCE) or DCM.
- Mechanism: The methoxy group directs the acyl group to the para position.

Impurity Profile

- Regioisomer (2-Methoxy-2'-methylbenzophenone): Formed if acylation occurs at the ortho position of anisole (minor impurity, <5%).
- Bis-acylated side products: Rare due to deactivation after the first acylation.
- Hydrolyzed acid: o-Toluic acid (from unreacted acid chloride).

Purification Workflow (Visualization)

The following diagram illustrates the logical flow for synthesizing and purifying the compound to >98% purity.



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Figure 1: Synthesis and purification logic flow for CAS 41204-59-5, highlighting the divergence based on physical state recovery.

Handling & Stability

- **Storage:** Store at 2-8°C under inert atmosphere (Argon/Nitrogen). While benzophenones are generally stable, the electron-rich methoxy ring makes the compound susceptible to slow oxidation over years.
- **Light Sensitivity:** As a benzophenone derivative, it is photo-active. Store in amber vials to prevent UV-induced radical formation or degradation.
- **Safety:** Standard PPE. Avoid inhalation of dust/mist. Material Safety Data Sheet (MSDS) typically classifies similar benzophenones as Irritants (H315, H319).

References

- PrepChem.Synthesis of substituted benzophenones via Friedel-Crafts Acylation. (General methodology reference). [\[Link\]](#)
- National Center for Biotechnology Information (NCBI).PubChem Compound Summary for Benzophenone Derivatives.[7] (Used for comparative LogP and spectral prediction models). [\[Link\]](#)

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